

Application Note: Stereoselective Synthesis Protocol for Fluazifop-P-butyl

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Compound of Interest

Compound Name: (R)-Butyl 2-(4-hydroxyphenoxy)propanoate

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Abstract & Core Directive

This application note details the stereoselective synthesis of Fluazifop-P-butyl (butyl (2R)-2-{4-[5-(trifluoromethyl)pyridin-2-yloxy]phenoxy}propanoate), a highly selective aryloxyphenoxypropionate herbicide.[1][2] Unlike the racemic mixture (Fluazifop-butyl), the "P" variant consists of the biologically active (R)-enantiomer, which exhibits superior acetyl-CoA carboxylase (ACCase) inhibition.[1][2]

This protocol prioritizes the chiral inversion strategy, utilizing readily available (S)-lactate derivatives to generate the (R)-configuration via SN2 nucleophilic substitution.[1][2] This method ensures high enantiomeric excess (ee > 95%) and industrial scalability.[1][2]

Mechanism of Action & Strategic Rationale

Biological Target: ACCase Inhibition

Fluazifop-P-butyl functions as a prodrug.[1][2] Upon foliar absorption, the butyl ester is hydrolyzed to the active acid, Fluazifop-P.[2][3] This acid binds specifically to the

carboxyltransferase domain of plastidic ACCase in grasses (Gramineae), blocking fatty acid biosynthesis.[2]

- Selectivity: Dicots (broadleaf plants) possess a prokaryotic-type ACCase that is insensitive to this class of herbicides.[1][2]
- Chirality: The binding pocket of ACCase is stereospecific; only the (R)-enantiomer fits effectively.[2] Using the resolved isomer reduces the environmental load by 50% compared to the racemate.[2]

Retrosynthetic Analysis

The synthesis is designed convergently to maximize yield and stereochemical integrity.[2]

- Disconnection A: Esterification of the carboxylic acid with n-butanol.[1][2]
- Disconnection B: Ether formation between the phenol and the chiral propionate moiety (Critical Stereocontrol Step).
- Disconnection C: Nucleophilic aromatic substitution (S_NAr) to form the biaryl ether backbone.[2]

Experimental Protocol

Safety & Pre-Requisites

- Hazards: 2-Chloro-5-(trifluoromethyl)pyridine is an irritant.[1][2] Hydroquinone is toxic.[1][2] Solvents (DMF, Toluene) are flammable.[1][2]
- PPE: Standard lab coat, nitrile gloves, and fume hood extraction are mandatory.[2]
- Inert Atmosphere: All reactions involving deprotonation (using bases like K₂CO₃ or NaH) should be conducted under nitrogen or argon to prevent oxidation of phenolic intermediates. [1][2]

Step 1: Synthesis of the Biaryl Ether Intermediate

Objective: Preparation of 4-[5-(trifluoromethyl)-2-pyridyloxy]phenol.[1][2]

Reagents:

- Hydroquinone (1.1 eq) – Excess used to prevent bis-substitution.[1][2]
- 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)[1][2]
- Potassium Carbonate (K₂CO₃) (1.2 eq)[1][2]
- Solvent: DMSO or DMF (Dry)[1][2]

Procedure:

- Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and N₂ line, dissolve Hydroquinone (11.0 g, 0.1 mol) in DMSO (100 mL).
- Deprotonation: Add K₂CO₃ (16.6 g, 0.12 mol) and stir at room temperature for 30 minutes. The solution will darken as the phenoxide forms.[2]
- Addition: Dropwise add 2-Chloro-5-(trifluoromethyl)pyridine (18.1 g, 0.1 mol) over 20 minutes.
- Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2]
- Workup: Cool to room temperature. Pour into ice-water (500 mL) and acidify to pH 4 with dilute HCl (to protonate the unreacted hydroquinone and the product phenol).
- Purification: Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with water and brine.[1][2] The excess hydroquinone remains largely in the aqueous phase or can be removed by recrystallization from toluene/hexane.[2]
- Yield Target: >85% as a crystalline solid.

Step 2: Stereoselective Coupling (The Inversion Step)

Objective: Synthesis of (R)-Fluazifop-P-butyl via S_N2 inversion.[1][2] Critical Insight: To obtain the (R)-product, we must use an (S)-leaving group source because the S_N2 attack by the

phenoxide nucleophile causes Walden inversion.[1][2] Substrate: (S)-Butyl 2-chloropropionate or (S)-Butyl 2-(tosyloxy)propionate.[1]

Reagents:

- Intermediate from Step 1 (1.0 eq)[1][2]
- (S)-Butyl 2-chloropropionate (1.1 eq) (High optical purity required)[1][2]
- Potassium Carbonate (1.5 eq)[1][2]
- Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) – Phase transfer catalyst enhances rate.[1][2]
- Solvent: Acetonitrile or Methyl Ethyl Ketone (MEK).[1][2]

Procedure:

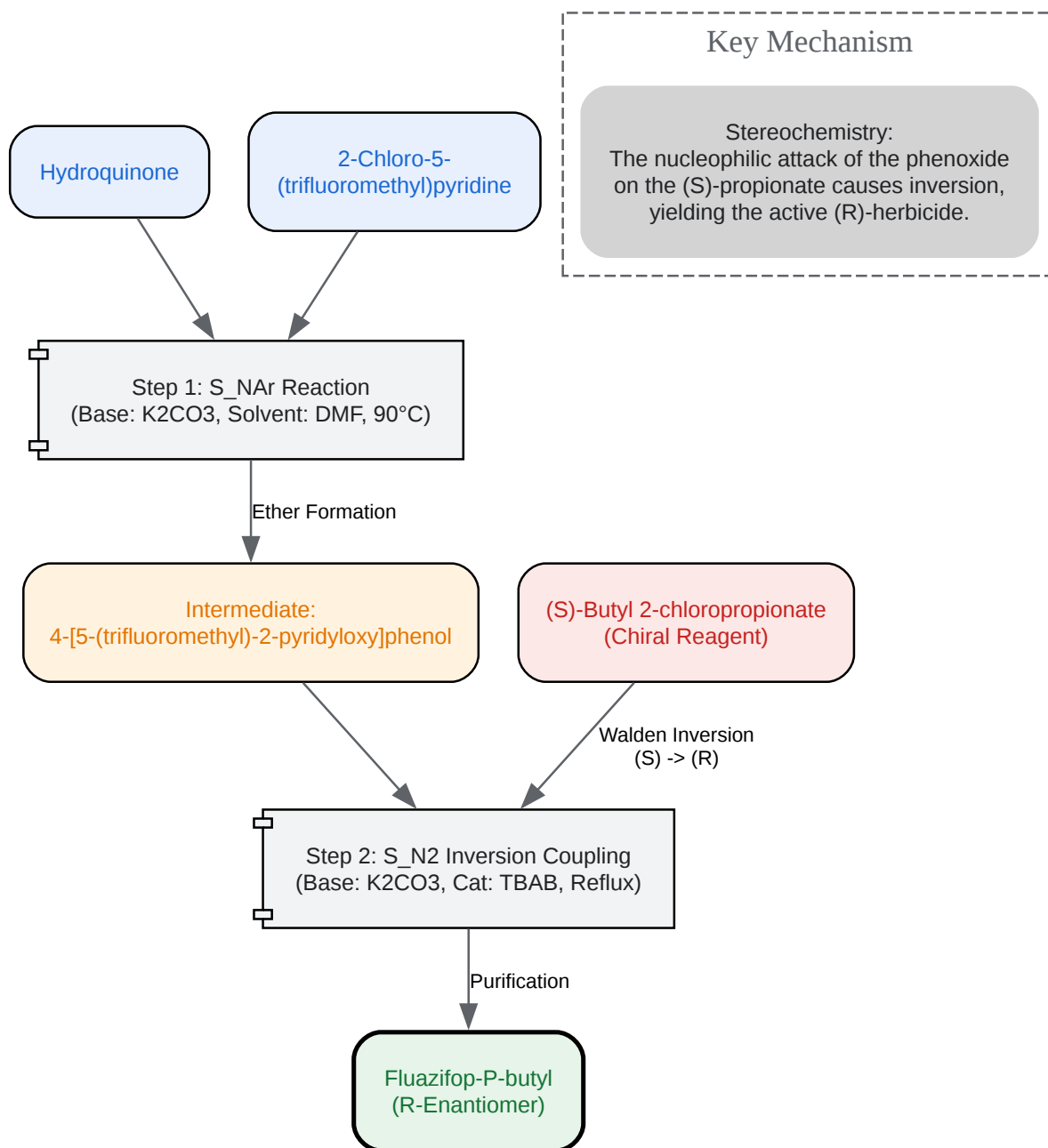
- Dissolution: Dissolve the pyridyloxy-phenol intermediate (25.5 g, 0.1 mol) in Acetonitrile (250 mL).
- Base Addition: Add anhydrous K₂CO₃ (20.7 g, 0.15 mol) and TBAB (1.6 g).
- Chiral Reagent Addition: Add (S)-Butyl 2-chloropropionate (18.1 g, 0.11 mol).
- Reflux: Heat to reflux (approx. 80°C) for 3–5 hours.
 - Mechanism:[3][4][5][6] The phenoxide attacks the chiral center of the propionate.[2] The (S)-chloride leaves, and the oxygen forms a bond from the opposite side, resulting in the (R)-configuration.[2]
- Monitoring: HPLC using a Chiralcel OD-H column to verify conversion and check for racemization (which can occur if overheated or if base is too strong).
- Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve residue in Toluene, wash with water, dried over MgSO₄.[2]

- Isolation: The product, Fluazifop-P-butyl, is an oil.[1][2] It can be purified by distillation under high vacuum or used directly if purity >95%.[1][2]

Analytical & Quality Control Data

| Parameter | Specification | Method |
|---------------------|--|-------------------------------|
| Appearance | Pale yellow to brown liquid | Visual Inspection |
| Assay (GC/HPLC) | ≥ 95.0% w/w | Reversed-phase C18, UV 254 nm |
| Enantiomeric Excess | ≥ 98% (R-isomer) | Chiral HPLC (Chiralcel OD-H) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Specific Rotation | $[\alpha]_D \approx +34^\circ$ (c=1, CHCl ₃) | Polarimetry |

Process Visualization (Graphviz)[1][2]



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Caption: Convergent synthesis pathway of Fluazifop-P-butyl highlighting the critical stereochemical inversion step.[1][2][7][8]

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